4-Hydroxypenbutolol
Overview
Description
4-Hydroxypenbutolol is a chemical compound with the molecular formula C18H29NO3 . This compound is a metabolite of penbutolol, a non-selective beta-adrenergic antagonist used in the treatment of hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypenbutolol typically involves the hydroxylation of penbutolol. The process includes the following steps:
Hydroxylation: Penbutolol undergoes hydroxylation at the 4-position of the benzene ring to form this compound.
Reaction Conditions: The reaction is usually carried out under controlled conditions with specific catalysts to ensure the selective hydroxylation of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of penbutolol are subjected to hydroxylation reactions in industrial reactors.
Purification: The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypenbutolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Hydroxypenbutolol has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying beta-adrenergic antagonists.
Biology: Investigated for its metabolic pathways and interactions with biological systems.
Medicine: Studied for its pharmacokinetics and potential therapeutic effects in treating hypertension.
Industry: Used in the development of new beta-blocker drugs and related compounds.
Mechanism of Action
4-Hydroxypenbutolol exerts its effects by interacting with beta-adrenergic receptors. The mechanism involves:
Comparison with Similar Compounds
Similar Compounds
Penbutolol: The parent compound of 4-Hydroxypenbutolol, used as a beta-blocker.
Propranolol: Another non-selective beta-blocker with similar pharmacological effects.
Atenolol: A selective beta-1 blocker used in the treatment of hypertension.
Uniqueness
This compound is unique due to its specific hydroxylation at the 4-position, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other beta-blockers .
Properties
IUPAC Name |
4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBIIXXYVBVLU-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002042 | |
Record name | 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81542-82-7 | |
Record name | 4-Hydroxypenbutolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081542827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYPENBUTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSV4Q3G0OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cimetidine impact the levels of 4-Hydroxypenbutolol in the body?
A1: Cimetidine, an H2-receptor antagonist, significantly reduces the levels of this compound and its glucuronide conjugate in the body. [] This interaction suggests that cimetidine may interfere with the metabolic pathways responsible for the formation of this compound, likely through inhibition of cytochrome P-450 enzymes involved in penbutolol metabolism. []
Q2: Are there analytical methods available to specifically measure this compound in biological samples?
A2: Yes, a High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the quantification of both penbutolol and this compound in plasma and serum samples. [] This method utilizes an unmodified silica column and fluorescence detection for sensitive and specific measurement. []
Q3: Has this compound been investigated as a potential biomarker for any diseases?
A3: Interestingly, a metabolomics study identified elevated serum levels of this compound glucuronide in patients diagnosed with oral squamous cell carcinoma (OSCC) compared to individuals with oral leukoplakia. [] While this finding requires further investigation, it suggests a possible role of this compound glucuronide as a potential biomarker for differentiating OSCC from premalignant lesions. []
Q4: How does renal insufficiency affect the pharmacokinetics of this compound?
A4: While specific information on this aspect is limited within the provided abstracts, it's important to note that the pharmacokinetics of drugs and their metabolites can be significantly altered in patients with renal insufficiency. [] Further research is needed to fully elucidate the impact of renal function on this compound levels and potential clinical implications.
Q5: What is the significance of studying drug interactions involving this compound?
A5: Understanding drug interactions, particularly those involving metabolic pathways, is crucial for optimizing drug therapy and preventing potential adverse events. [] The observed interaction between cimetidine and this compound highlights the importance of considering co-administered medications and their potential impact on drug metabolism, especially when utilizing drugs metabolized by cytochrome P-450 enzymes. [] This knowledge allows for informed clinical decisions regarding dose adjustments or alternative treatment options to ensure therapeutic efficacy and minimize risks for patients.
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